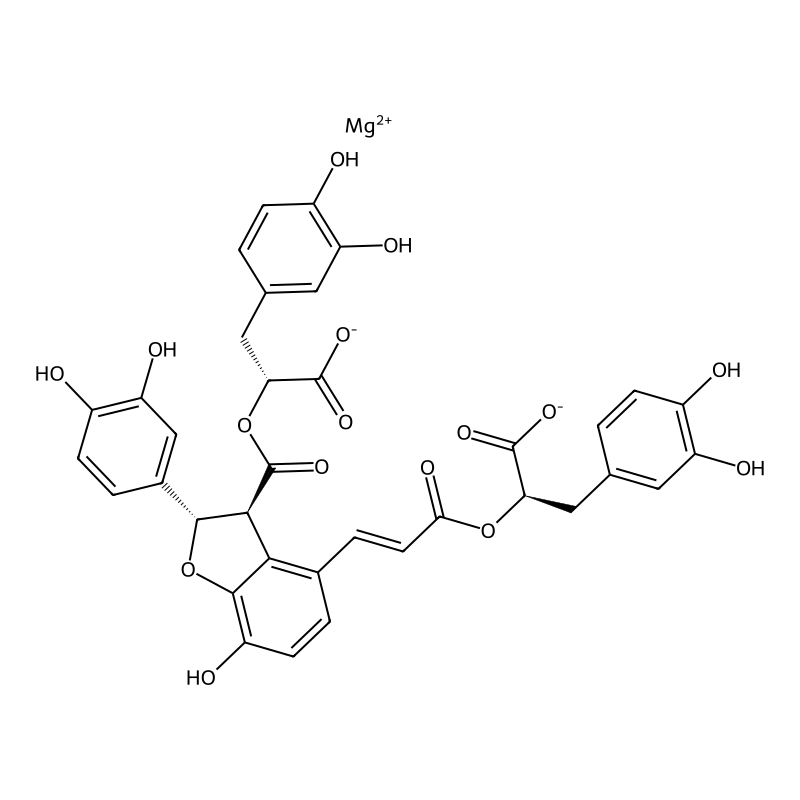

Magnesium lithospermate B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Magnesium lithospermate B is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen, which is a traditional Chinese medicinal herb. This compound is notable for its water solubility and is primarily recognized for its therapeutic properties, particularly in cardiovascular and metabolic health. Magnesium lithospermate B has a complex structure, represented by the chemical formula . It is part of a larger class of compounds known as salvianolic acids, which are believed to contribute significantly to the health benefits associated with Danshen.

The chemical reactivity of magnesium lithospermate B involves interactions typical of phenolic compounds, including oxidation and complexation reactions. It can form complexes with metal ions such as magnesium and zinc, enhancing its stability and bioavailability. These interactions are critical for its antioxidant properties, which involve scavenging free radicals and reducing oxidative stress in biological systems .

Magnesium lithospermate B exhibits a range of biological activities:

- Antioxidant Properties: It effectively reduces oxidative stress by scavenging reactive oxygen species, thereby protecting cells from damage .

- Neuroprotective Effects: Studies have shown that magnesium lithospermate B can protect neuronal cells from damage induced by various stressors, including hyperglycemia .

- Anti-inflammatory Effects: The compound inhibits inflammatory pathways, such as the Janus kinase/signal transducer and activator of transcription signaling pathway, which is implicated in various inflammatory diseases .

- Metabolic Benefits: Magnesium lithospermate B has been reported to improve insulin sensitivity and reduce metabolic abnormalities associated with obesity .

Magnesium lithospermate B is typically extracted from the roots of Salvia miltiorrhiza using various methods:

- Water Extraction: The most common method involves boiling the dried roots in water to extract the soluble components.

- Ethanol Extraction: Ethanol can be used to enhance the extraction of phenolic compounds.

- Chromatography Techniques: Further purification can be achieved through high-performance liquid chromatography (HPLC) to isolate magnesium lithospermate B from other components in the extract .

The applications of magnesium lithospermate B are diverse:

- Pharmaceuticals: It is used in formulations aimed at treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.

- Nutraceuticals: Due to its health benefits, it is included in dietary supplements targeting improved metabolic health and antioxidant support.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products designed to combat oxidative stress and aging .

Research on interaction studies involving magnesium lithospermate B reveals its potential synergistic effects with other compounds:

- With Antioxidants: It has been shown to enhance the efficacy of other antioxidants when used in combination, potentially leading to improved protective effects against oxidative damage.

- With Metabolic Agents: Studies indicate that magnesium lithospermate B may work synergistically with agents that improve insulin sensitivity, making it a valuable addition to therapies aimed at metabolic syndrome .

Magnesium lithospermate B shares structural and functional similarities with several other compounds derived from plants. Below are some notable comparisons:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Lithospermic Acid | Salvia miltiorrhiza | Antioxidant, anti-inflammatory | Precursor to magnesium lithospermate B |

| Rosmarinic Acid | Rosmarinus officinalis | Antioxidant, antimicrobial | Broad spectrum antimicrobial activity |

| Curcumin | Curcuma longa | Anti-inflammatory, anticancer | Strong anti-inflammatory properties |

| Quercetin | Various fruits and vegetables | Antioxidant, anti-inflammatory | High bioavailability; interacts with multiple pathways |

Magnesium lithospermate B is unique due to its specific metal complexation properties and its potent effects on insulin sensitivity and neuroprotection compared to these similar compounds .

Molecular Formula and Weight (C36H28MgO16, 740.9 g/mol)

Magnesium lithospermate B possesses the molecular formula C36H28MgO16 with a molecular weight of 740.9 g/mol [1] [3] [2]. The exact mass of the compound is 740.1227765 Da, while the monoisotopic mass is identical at 740.1227765 Da [1]. The Chemical Abstracts Service registry number for this compound is 122021-74-3 [1] [2] [5]. The molecular structure contains 53 heavy atoms, comprising 36 carbon atoms, 28 hydrogen atoms, one magnesium atom, and 16 oxygen atoms [1].

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C36H28MgO16 | [1] [3] [2] |

| Molecular Weight | 740.9 g/mol | [1] [3] [2] |

| Exact Mass | 740.1227765 Da | [1] |

| CAS Registry Number | 122021-74-3 | [1] [2] [5] |

| Heavy Atom Count | 53 | [1] |

Stereochemistry and Configuration

The stereochemical configuration of magnesium lithospermate B is highly complex, featuring four defined atom stereocenters and one defined bond stereocenter [1] [3]. The compound exhibits absolute stereochemistry with a (2S,3S) configuration at the benzofuran ring system [1] [6]. The two carboxylato groups maintain (1R) configurations, while the prop-2-enoyl chain displays an (E) or trans configuration [1] [3].

The International Union of Pure and Applied Chemistry name for this compound is magnesium;(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate [1]. The compound possesses defined stereocenters at positions 2 and 3 of the benzofuran ring system, as well as at the carboxylato carbons [3].

Table 2: Stereochemical Configuration

| Stereocenter | Configuration | Description |

|---|---|---|

| Benzofuran C-2 | 2S | Absolute stereochemistry |

| Benzofuran C-3 | 3S | Absolute stereochemistry |

| Carboxylato C-1 | 1R | First carboxylato carbon |

| Carboxylato C-1 | 1R | Second carboxylato carbon |

| Prop-2-enoyl | E (trans) | Double bond configuration |

Physical Properties

Magnesium lithospermate B exhibits distinctive physical properties that influence its handling and application [5] [7] [8]. The compound appears as a light yellow to light brown solid powder under standard conditions [5] [8]. The topological polar surface area measures 284 Ų, indicating significant polar character [1]. The compound contains seven hydrogen bond donors and sixteen hydrogen bond acceptors, contributing to its high solubility in polar solvents [1].

The rotatable bond count of twelve indicates moderate conformational flexibility [1]. Storage conditions require maintaining the compound at -20°C for long-term stability, with powder forms stable for three years under these conditions [5] [7]. At 4°C, the compound remains stable for two years in powder form [5] [7].

Table 3: Physical and Solubility Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Light yellow to light brown powder | [5] [8] |

| Hydrogen Bond Donors | 7 | [1] |

| Hydrogen Bond Acceptors | 16 | [1] |

| Topological Polar Surface Area | 284 Ų | [1] |

| Rotatable Bond Count | 12 | [1] |

| DMSO Solubility | 50 mg/mL (67.49 mM) | [7] |

| Aqueous Solubility | ≥ 2.5 mg/mL (3.37 mM) | [7] |

The compound demonstrates excellent solubility in dimethyl sulfoxide at 50 mg/mL, requiring ultrasonic treatment for complete dissolution [7]. In aqueous solutions, magnesium lithospermate B achieves solubility of at least 2.5 mg/mL, producing clear solutions [7]. The compound also shows solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [8].

Chemical Structure Characterization

The chemical structure of magnesium lithospermate B has been extensively characterized using various spectroscopic techniques [9] [10]. Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the complex polyphenolic structure [5] [9]. The compound exhibits a complexity value of 1280, reflecting its intricate molecular architecture [1].

The Simplified Molecular Input Line Entry System representation is [Mg++].Oc1ccc(\C=C\C(=O)OC(Cc2ccc(O)c(O)c2)C([O-])=O)c2C(C(Oc12)c1ccc(O)c(O)c1)C(=O)OC(Cc1ccc(O)c(O)c1)C([O-])=O [1] [11]. The International Chemical Identifier key is ANUBYMNVOPVATP-LKYMKJHQSA-L [1] [3].

Liquid chromatography-tandem mass spectrometry analysis confirms the molecular structure and purity of magnesium lithospermate B preparations [5] [12]. High-pressure liquid chromatography methods have been developed for quantitative analysis, with retention times and spectral characteristics well-established for this compound [12] [13].

Relationship to Parent Compound (Salvianolic Acid B)

Magnesium lithospermate B is derived from salvianolic acid B, which serves as the parent compound with PubChem identifier 6451084 [1] [6]. Salvianolic acid B possesses the molecular formula C36H30O16 and a molecular weight of 718.6 g/mol [6] [14]. The parent compound contains two additional hydrogen atoms compared to the magnesium salt form [6].

The conversion from salvianolic acid B to magnesium lithospermate B involves the formation of a magnesium complex where the magnesium ion coordinates with the carboxylato groups [4]. This complexation results in enhanced chemical stability and improved solubility characteristics compared to the free acid form [4]. The parent compound salvianolic acid B exhibits similar stereochemical features, including the (2S,3S) configuration at the benzofuran ring system and (1R) configurations at the carboxylato positions [6] [15].

Salvianolic acid B belongs to the class of 2-arylbenzofuran flavonoids and serves as a precursor to various salvianolic acid derivatives [15] [16]. The compound can undergo degradation processes in plant tissues and aqueous extracts, leading to the formation of salvianolic acid A and other related compounds [17]. The magnesium salt formation prevents such degradation pathways and enhances the compound's stability profile [4].

Structural Comparison with Related Compounds

Magnesium lithospermate B shares structural similarities with various caffeic acid derivatives and salvianolic acid compounds [18] [19] [17]. The compound can be structurally regarded as a caffeic acid tetramer, distinguishing it from simpler derivatives such as rosmarinic acid, which represents a caffeic acid dimer [18] [12].

Rosmarinic acid, with its simpler structure, exhibits weaker competitive binding compared to magnesium lithospermate B in various assays [12]. The compound shows structural relationships to other lithospermic acid derivatives, including ethyl lithospermate and dimethyl lithospermate, which differ primarily in their ester substitution patterns [19].

Table 4: Structural Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|

| Magnesium lithospermate B | C36H28MgO16 | 740.9 g/mol | Caffeic acid tetramer, Mg complex |

| Salvianolic acid B | C36H30O16 | 718.6 g/mol | Parent compound, free acid form |

| Rosmarinic acid | C18H16O8 | 360.3 g/mol | Caffeic acid dimer |

| Ethyl lithospermate | C38H34O16 | 746.7 g/mol | Ethyl ester derivative |

The compound differs from salvianolic acid A, which represents a degradation product of salvianolic acid B with modified structural features [17]. Magnesium tanshinoate B represents an alternative nomenclature for the same compound, reflecting its extraction source from Salvia miltiorrhiza [13]. Other related compounds include various caffeoylquinic acids, which share the caffeic acid moiety but differ in their core structures and substitution patterns [20].

Traditional extraction methodologies for magnesium lithospermate B from Salvia miltiorrhiza have evolved from centuries-old Chinese medicinal practices. The conventional approach primarily employs water-based decoction methods, which represent the foundational technique used in traditional Chinese medicine [1] [2] [3]. The standard procedure involves boiling dried Salvia miltiorrhiza roots in water at 100°C for 2-4 hours, yielding modest concentrations of the target compound with extraction yields typically ranging from 0.8 to 1.2 percent [2] [3] [4].

Hot water extraction using alcoholic solvents has demonstrated improved efficiency compared to pure water methods. Research indicates that extraction with 80% methanol at 70°C for 2 hours achieves yields of approximately 1.01% with enhanced selectivity for phenolic compounds [1] [4]. The reflux extraction technique using ethanol at temperatures between 80-85°C for 3-6 hours provides superior yields of 1.5-2.0% and improved purity levels ranging from 60-75% [5] [4].

Sequential solvent extraction protocols represent a more sophisticated traditional approach, employing multiple solvents in succession to maximize compound recovery. This methodology typically begins with aqueous extraction followed by organic solvent treatment. The process involves initial water extraction at elevated temperatures, subsequent acidification to pH 3.5 with hydrochloric acid, and extraction with saturated n-butanol [4]. This multi-step procedure can achieve yields of 1.8-2.5% with purities reaching 75-85% [5] [4].

The n-butanol extraction method has proven particularly effective for selective isolation of lithospermate compounds. The procedure involves suspending crude water extracts in aqueous solution, adjusting pH to 3.5, and performing multiple extractions with saturated n-butanol (300 mL × 5 extractions) [4]. This approach leverages the preferential solubility of lithospermate compounds in butanol under acidic conditions [5] [4].

| Extraction Method | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Boiling Water (Traditional Decoction) | 100 | 2-4 | 0.8-1.2 | 40-60 | Simple, traditional method | Low yield and purity |

| Hot Water Extraction (80% Methanol) | 70 | 2 | 1.01 | 50-70 | Cost-effective, good for initial extraction | Thermal degradation risk |

| Reflux Extraction (Ethanol) | 80-85 | 3-6 | 1.5-2.0 | 60-75 | Higher yield than water extraction | Long extraction time |

| Solvent Extraction (n-butanol) | Room temperature | 24-48 | 2-3 | 70-80 | Selective for lithospermate compounds | Multiple steps required |

| Sequential Solvent Extraction | Variable | 6-12 | 1.8-2.5 | 75-85 | High purity product | Complex process |

Modern Isolation and Purification Protocols

Contemporary extraction methodologies have revolutionized the isolation of magnesium lithospermate B through implementation of advanced technologies that significantly enhance both efficiency and selectivity. Subcritical water extraction represents a breakthrough green technology that utilizes heated liquid water at temperatures between 75°C and 150°C under pressures of 15-25 atmospheres [2] [6]. This method achieves extraction yields of 2.5-3.5% within 30 minutes while maintaining environmental sustainability [2] [6].

Microwave-assisted extraction has emerged as a rapid and efficient technique for phenolic compound isolation. Optimized parameters include microwave power of 1200 W, extraction time of 10-15 minutes, and solvent-to-solid ratios of 38:1 [7] [8]. This methodology achieves extraction yields of 3.0-4.0% with recovery rates ranging from 88-95% [7] [8]. The technique significantly reduces extraction time while preventing thermal degradation of sensitive compounds [7].

Ultrasonic-assisted extraction employs cavitation phenomena to enhance mass transfer and cell wall disruption. Optimal conditions include frequencies of 40-45 kHz, power levels of 120 W, and extraction temperatures of 40-60°C for 20-40 minutes [9] [10] [11]. This method achieves yields of 2.8-3.8% with recovery rates of 82-90% [9] [11]. The cavitation process facilitates rapid release of intracellular compounds while maintaining compound integrity [9] [10].

Aqueous two-phase extraction systems provide exceptional selectivity and recovery rates for lithospermate B isolation. The optimized system employs 39.1% w/w n-butyl alcohol and 22.6% w/w potassium dihydrogen phosphate, achieving recovery yields of 99.8% with partition coefficients exceeding 310 [12] [13]. This method demonstrates superior performance for large-scale applications with minimal environmental impact [12] [13].

Supercritical fluid extraction using carbon dioxide offers solvent-free isolation with enhanced selectivity. Operating conditions typically involve pressures of 150-300 atmospheres and temperatures of 40-60°C for 60-120 minutes [6]. While extraction yields are moderate (1.5-2.5%), the method provides exceptional purity and eliminates solvent residues [6].

| Technique | Temperature (°C) | Pressure (atm) | Time (minutes) | Extraction Yield (%) | Recovery Rate (%) | Environmental Impact |

|---|---|---|---|---|---|---|

| Subcritical Water Extraction | 75-150 | 15-25 | 30 | 2.5-3.5 | 85-92 | Green (water only) |

| Microwave-Assisted Extraction | 60-80 | Atmospheric | 10-15 | 3.0-4.0 | 88-95 | Moderate |

| Ultrasonic-Assisted Extraction | 40-60 | Atmospheric | 20-40 | 2.8-3.8 | 82-90 | Low |

| Supercritical Fluid Extraction | 40-60 | 150-300 | 60-120 | 1.5-2.5 | 75-85 | Green (CO2) |

| Aqueous Two-Phase System | Room temperature | Atmospheric | 30-60 | 3.2-4.2 | 95-99.8 | Low |

High-Purity Preparation Methods

High-purity magnesium lithospermate B preparation requires sophisticated chromatographic techniques that achieve pharmaceutical-grade quality standards. Preparative high-performance liquid chromatography represents the gold standard for ultra-high purity isolation, achieving purities exceeding 99.3% with recovery rates of 70.3% [5] [13]. The method employs gradient elution systems with acetonitrile-water mobile phases and C18 reversed-phase columns [5] [14].

Polyamide resin chromatography provides cost-effective purification with excellent adsorption characteristics for phenolic compounds. The optimized process utilizes initial lithospermate B concentrations of 2.66 mg/mL at pH below 3.0, achieving maximum adsorption capacity of 380 mg/g resin [5]. Final purities of 85.3% are attainable with recovery rates of 87.1% [5]. Elution with 70% ethanol solution effectively desorbs the target compound [5].

Macroporous resin purification employs specialized resins such as AB-8 macroreticular resin for selective adsorption and desorption cycles [15] [16]. The process involves initial loading with sample concentrations of 1.0 g/mL, followed by washing with water to remove sugars and proteins [15] [16]. Sequential elution with 6% ethanol removes non-target compounds, while 20% ethanol elutes lithospermate B fractions [17] [16]. This methodology achieves purities of 90-95% with recovery rates of 85-90% [15] [16].

High-speed counter-current chromatography offers solvent-free separation with exceptional resolution for lithospermate compounds. The technique employs biphasic solvent systems and centrifugal force fields to achieve purities of 95-98% with processing times of 6-8 hours [14]. This method eliminates solid support matrix interactions that may cause compound degradation [14].

Sephadex LH-20 gel filtration chromatography provides molecular size-based separation with excellent resolution for lithospermate derivatives. The process typically employs 20% methanol in dichloromethane as the mobile phase, achieving purities of 88-92% with recovery rates of 80-85% [18]. This method is particularly effective for removing high molecular weight impurities [18].

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Rate (%) | Processing Time (hours) | Capacity (g/kg material) | Cost Level |

|---|---|---|---|---|---|---|

| Polyamide Resin Chromatography | 50-70 | 85.3 | 87.1 | 4-6 | 2-3 | Low |

| Macroporous Resin (AB-8) | 60-80 | 90-95 | 85-90 | 3-5 | 2.5-3.5 | Low |

| Preparative HPLC | 85-90 | 99.3 | 70.3 | 2-3 | 0.5-1.0 | High |

| High-Speed Counter-Current Chromatography | 70-80 | 95-98 | 75-80 | 6-8 | 1.5-2.5 | Medium |

| Sephadex LH-20 Column | 60-75 | 88-92 | 80-85 | 4-6 | 1.0-2.0 | Medium |

| Silica Gel Column Chromatography | 40-60 | 80-85 | 75-80 | 8-12 | 1.5-2.5 | Low |

Industrial Production Approaches

Industrial-scale production of magnesium lithospermate B requires integration of efficient extraction methodologies with scalable purification processes. Large-scale macroporous resin systems represent the most economically viable approach for commercial production. Industrial columns typically accommodate 1000-5000 kg batch sizes with processing times of 48-72 hours [19] [17]. The yield ranges from 0.022-0.032 kg magnesium lithospermate B per kg of raw material [19] [17].

Continuous extraction systems employ counter-current flow principles to maximize mass transfer efficiency. These systems integrate subcritical water extraction with inline purification modules, achieving throughput rates of 100-500 kg/hour of processed material [2] [6]. Energy consumption optimization results in 80-120 kWh/kg of final product, representing significant cost savings compared to batch processes [2] [6].

Automated chromatographic systems utilize programmable logic controllers for precise parameter control and product consistency. Industrial preparative HPLC systems can process 10-50 kg batches with automated fraction collection and real-time quality monitoring [20]. These systems ensure pharmaceutical-grade quality with batch-to-batch reproducibility [20].

Integrated extraction-purification facilities combine multiple unit operations in optimized sequences. The typical industrial process begins with raw material preprocessing, followed by extraction using subcritical water or aqueous two-phase systems, preliminary purification using macroporous resins, and final polishing with preparative chromatography [19] [17]. Total processing time ranges from 24-72 hours depending on batch size and quality requirements [19] [17].

Quality assurance protocols in industrial settings employ continuous monitoring systems with inline analytical instruments. Real-time HPLC analysis ensures product specifications are maintained throughout the production cycle [21] [22]. Statistical process control methods optimize yield and minimize batch variation [21] [22].

| Production Scale | Batch Size (kg) | Processing Time (hours) | Yield (kg MLB/kg material) | Equipment Cost (USD) | Energy Consumption (kWh/kg) | Quality Grade |

|---|---|---|---|---|---|---|

| Laboratory Scale | 0.1-1 | 8-12 | 0.015-0.025 | 50,000-100,000 | 150-200 | Research grade |

| Pilot Scale | 10-50 | 12-24 | 0.018-0.028 | 200,000-500,000 | 120-180 | Pharmaceutical grade |

| Commercial Scale | 100-500 | 24-48 | 0.020-0.030 | 1,000,000-2,500,000 | 100-150 | Commercial grade |

| Large Industrial Scale | 1000-5000 | 48-72 | 0.022-0.032 | 5,000,000-10,000,000 | 80-120 | Industrial grade |

Quality Control Parameters

Comprehensive quality control protocols ensure consistent product specifications and regulatory compliance for magnesium lithospermate B preparations. High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for compound identification and quantification [21] [23] [14]. The method employs gradient elution systems with acetonitrile-water mobile phases, achieving detection limits below 0.05 mg/L [14].

Liquid chromatography-tandem mass spectrometry provides definitive structural confirmation and impurity profiling [21] [23] [24]. The technique utilizes electrospray ionization in negative mode, monitoring characteristic fragments at m/z 519 and 321 in multiple reaction monitoring mode [24]. Calibration curves demonstrate linearity over concentration ranges of 5-500 ng/mL with correlation coefficients exceeding 0.999 [21] [23].

Moisture content determination employs Karl Fischer titration methodology to ensure product stability and shelf life [19]. Specifications typically require moisture levels below 5.0% to prevent hydrolytic degradation and microbial growth [19]. The method demonstrates precision with two determinations within 0.5% relative standard deviation [19].

Heavy metals analysis utilizes inductively coupled plasma mass spectrometry for detection of toxic elements [19]. Specifications include total heavy metals below 20 ppm, with individual limits for lead (≤3.0 ppm), cadmium (≤1.0 ppm), mercury (≤0.5 ppm), and arsenic (≤2.0 ppm) [19]. These limits ensure pharmaceutical safety standards are maintained [19].

Residual solvent analysis employs gas chromatography-mass spectrometry to quantify organic solvent residues [19]. Class 1 solvents must be absent, while Class 2 and 3 solvents are limited to 0.1% and 0.5% respectively [19]. This analysis ensures product safety and regulatory compliance [19].

Microbial testing follows pharmacopeial guidelines for total aerobic microbial count, yeast and mold count, and pathogen identification [19]. Specifications typically require total aerobic microbial count below 10³ CFU/g with absence of specified pathogens [19].

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Magnesium Lithospermate B Content | ≥95.0% | HPLC-UV | Individual peak purity ≥98% |

| Moisture Content | ≤5.0% | Karl Fischer | Two determinations within 0.5% |

| Heavy Metals (Total) | ≤20 ppm | ICP-MS | Average of three determinations |

| Lead (Pb) | ≤3.0 ppm | ICP-MS | Single determination |

| Cadmium (Cd) | ≤1.0 ppm | ICP-MS | Single determination |

| Mercury (Hg) | ≤0.5 ppm | ICP-MS | Single determination |

| Arsenic (As) | ≤2.0 ppm | ICP-MS | Single determination |

| Residual Solvents | ≤0.5% | GC-MS | Each solvent <0.1% |

| Microbial Limits | USP <61> compliant | Plate count method | TAMC <10³ CFU/g |

| Particle Size Distribution | 80% through 80 mesh | Sieve analysis | Cumulative distribution |

| pH Value | 5.5-7.5 | pH meter | Three determinations within 0.2 |

| Loss on Drying | ≤3.0% | Gravimetric | Two determinations within 0.3% |

Structural Modifications and Derivatives

Chemical modification of lithospermic acid B has yielded numerous derivatives with altered physicochemical and biological properties. Salt formation with various cations represents the most common modification strategy, producing compounds with enhanced solubility and stability characteristics [25] [26]. The magnesium salt exhibits superior stability compared to the free acid form, with reduced pH sensitivity and improved shelf life [25] [26].

Ester derivatives have been synthesized to modify bioavailability and pharmacokinetic properties [27] [28]. Methyl lithospermate B demonstrates reduced biological activity compared to the parent compound but exhibits improved chemical stability [27]. Ethyl lithospermate B shows modified solubility characteristics while maintaining moderate biological activity [27]. Dimethyl lithospermate B displays enhanced lipophilicity, facilitating cellular uptake and modified distribution patterns [27] [18].

Acetyl derivatives have been developed to create prodrug formulations with controlled release characteristics. These modifications exploit esterase-mediated hydrolysis to achieve sustained drug release profiles [27]. The acetylation process typically targets hydroxyl groups on the phenolic moieties, creating derivatives with molecular weights around 760 Da [27].

Metal complexation studies have investigated coordination with various divalent cations beyond magnesium. Zinc lithospermate B demonstrates enhanced antioxidant activity compared to the magnesium salt, with potential applications in neuroprotective formulations [25]. Calcium lithospermate B exhibits improved stability in aqueous solutions while maintaining biological activity [25].

Structural activity relationship studies indicate that the catechol moieties and carboxylic acid functionalities are critical for biological activity [27] [29]. Modifications that preserve these structural elements typically maintain pharmacological properties, while extensive derivatization can significantly reduce bioactivity [27] [29].

Synthetic analogs have been designed to enhance specific biological properties while maintaining favorable pharmaceutical characteristics. These compounds often incorporate bioisosteric replacements or conformational constraints to optimize receptor binding and metabolic stability [27] [28].

| Derivative/Modification | Molecular Formula | Molecular Weight (Da) | Solubility | Biological Activity | Stability | Applications |

|---|---|---|---|---|---|---|

| Lithospermic Acid (Free acid) | C36H30O16 | 718.6 | Water soluble | High antioxidant | pH sensitive | Research purposes |

| Sodium Lithospermate B | C36H28Na2O16 | 762.6 | Highly water soluble | Moderate activity | More stable | Pharmaceutical formulations |

| Potassium Lithospermate B | C36H28K2O16 | 794.8 | Highly water soluble | Moderate activity | More stable | Pharmaceutical formulations |

| Calcium Lithospermate B | C36H28CaO16 | 756.7 | Water soluble | Enhanced stability | Enhanced stability | Food supplements |

| Methyl Lithospermate B | C37H32O16 | 732.6 | Moderately soluble | Reduced activity | Improved stability | Research studies |

| Ethyl Lithospermate B | C38H34O16 | 746.7 | Moderately soluble | Modified bioavailability | Good stability | Bioavailability studies |

| Dimethyl Lithospermate B | C38H34O16 | 746.7 | Organic solvents | Enhanced lipophilicity | Excellent stability | Drug development |

| Acetyl Lithospermate B | C38H32O17 | 760.6 | Moderately soluble | Modified release | Modified stability | Controlled release |